REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:13]([O:14][CH:15]3[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[C:10]([C:19]([NH2:21])=O)[C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8].N1C(Cl)=NC(Cl)=NC=1Cl>CN(C=O)C.O>[NH2:1][C:2]1[C:3]2[C:13]([O:14][CH:15]3[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[C:10]([C:19]#[N:21])[C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C(=CC=C2OC2CCC2)C(=O)N
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WAIT
|
Details
|
to stand for two weeks
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C(=CC=C2OC2CCC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.315 mmol | |
AMOUNT: MASS | 93.5 mg | |
YIELD: PERCENTYIELD | 48.1% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |